molecular formula C11H11NO B8811584 7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one

7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8811584
M. Wt: 173.21 g/mol
InChI Key: ZGQYFSNMZOTICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

7-ethenyl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO/c1-2-8-3-4-9-5-6-12-11(13)10(9)7-8/h2-4,7H,1,5-6H2,(H,12,13)

InChI Key

ZGQYFSNMZOTICE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(CCNC2=O)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-bromo-3,4-dihydro-1(2H)-isoquinolinone (0.679 g, 3.004 mmol) and tetrakis(triphenylphosphine)palladium(0) (174 mg, 0.150 mmol) in 1,2-dimethoxyethane (30 ml) was stirred at room temperature for 0.5 h before addition of 2,4,6-trivinylcyclotriboroxane.pyridine complex (for a synthesis see Kerins, Fergal; O'Shea, Donal F. J. Org. Chem. (2002), 67(14), 4968) (295 mg, 1.218 mmol), K2CO3 (415 mg, 3.004 mmol) and water (10 ml). The reaction was heated at reflux for 1.5 h before cooling to room temperature and addition of water (50 ml). The mixture was extracted with 10% methanol/dichloromethane (3×100 ml), the organic layers were dried with magnesium sulphate and evaporated. Chromatography on silica, eluting with 0-100% ethyl acetate/hexane, gave the product (456 mg, 88%).
Quantity
0.679 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
174 mg
Type
catalyst
Reaction Step One
Name
Quantity
415 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
88%

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